

SB 216763: A Technical Guide for Researchers

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Compound of Interest

Compound Name: SB 216763

Cat. No.: B1680804

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This guide provides an in-depth overview of **SB 216763**, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and experimental applications.

Core Chemical Properties

SB 216763 is a cell-permeable maleimide compound widely used in laboratory research.^[1] Its key chemical and physical properties are summarized below.

Property	Value	Citations
CAS Number	280744-09-4	[1][2][3][4]
IUPAC Name	3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione	[3][4]
Molecular Formula	C ₁₉ H ₁₂ Cl ₂ N ₂ O ₂	[1][2][3][4]
Molecular Weight	371.22 g/mol	[2][3][4][5]
Appearance	Orange solid	
Purity	≥98%	[1][2][3][4]
Solubility	Soluble in DMSO (up to 100 mM); Insoluble in water and ethanol.	[2][4][5]
Storage	Store solid at room temperature or -20°C. Store solutions at -20°C for up to 3 months. Light sensitive.	[2][3][4][5]

Mechanism of Action: GSK-3 Inhibition

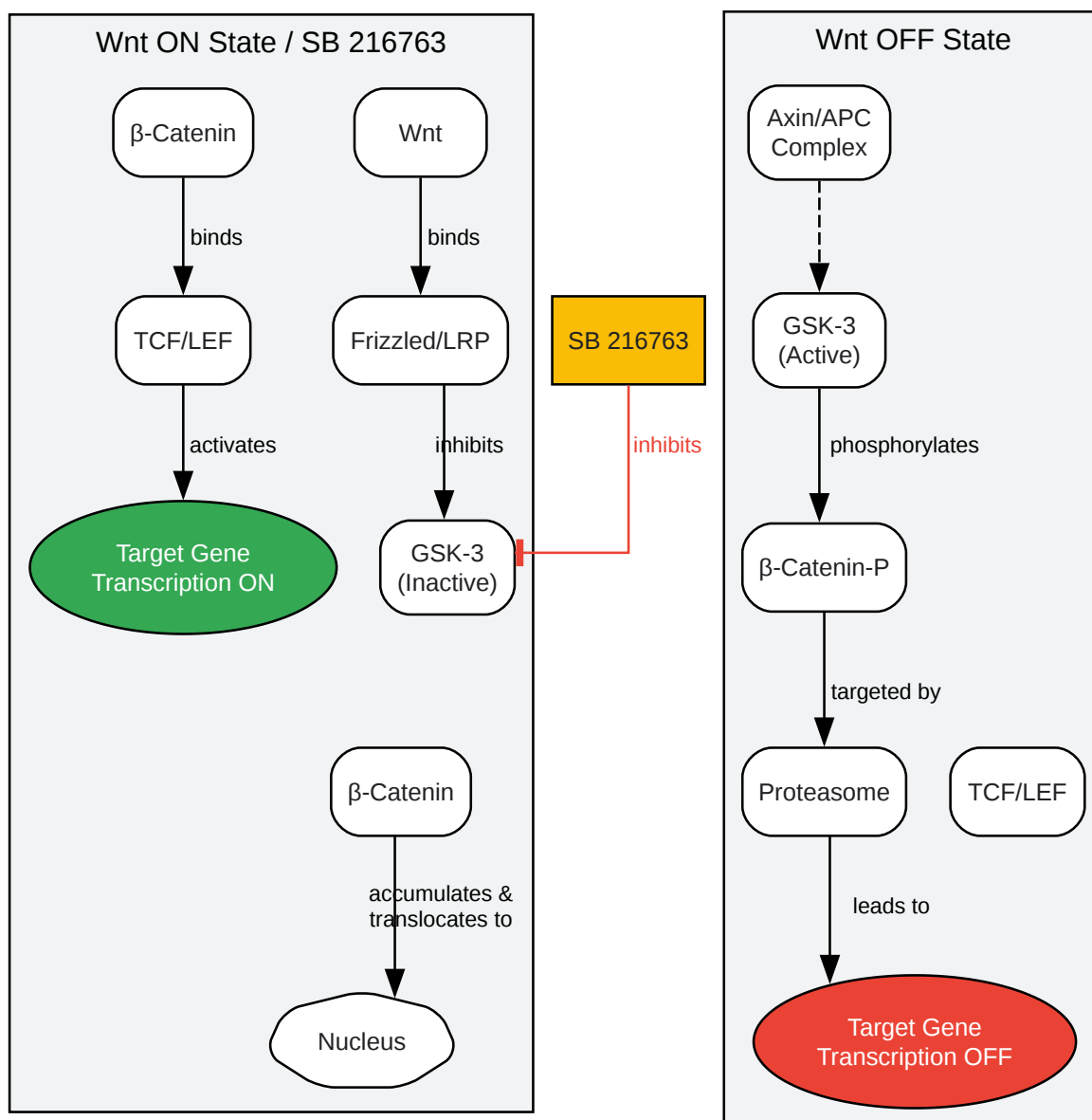
SB 216763 is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[3][4] It is equally effective at inhibiting the GSK-3 α and GSK-3 β isoforms.[4][6] The inhibition is highly selective, with minimal activity observed against a panel of 24 other protein kinases.[2][3][4]

GSK-3 is a constitutively active serine/threonine kinase that plays a crucial role in numerous cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. It is a key component of the canonical Wnt/ β -catenin signaling pathway.[1][2]

In the absence of a Wnt signal, GSK-3 phosphorylates β -catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. By inhibiting GSK-3, **SB 216763** prevents the phosphorylation of β -catenin.[2] This allows β -catenin to accumulate in the cytoplasm,

translocate to the nucleus, and activate the transcription of target genes in conjunction with TCF/LEF transcription factors.[2][7]

Wnt/ β -Catenin Signaling Pathway & SB 216763 Action



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Caption: **SB 216763** inhibits GSK-3, mimicking the Wnt signaling pathway to activate gene transcription.

Biological Activity and Quantitative Data

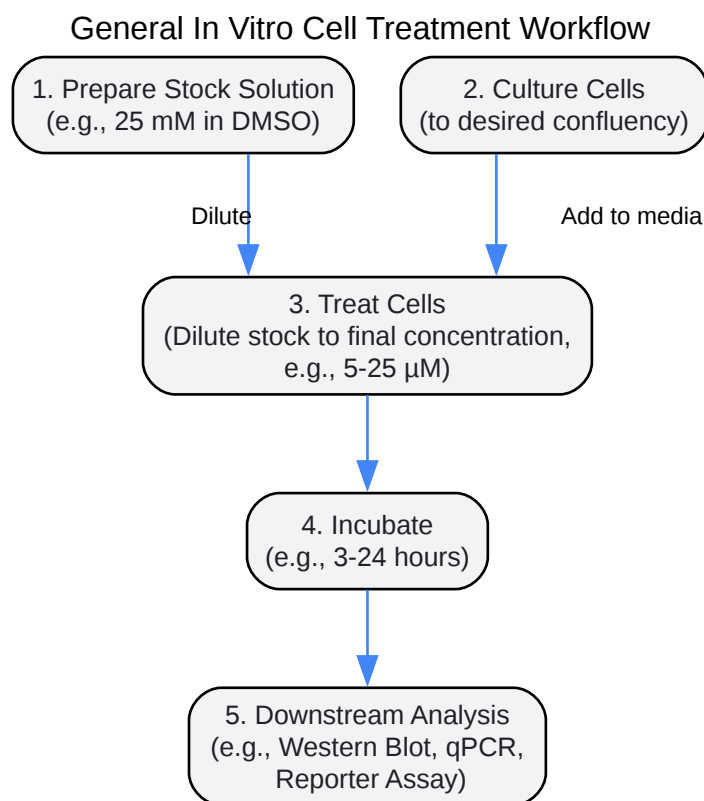
SB 216763 exhibits a wide range of biological activities, making it a valuable tool in various research fields, including neuroscience, stem cell biology, and cancer research. Its primary function as a GSK-3 inhibitor leads to neuroprotective, anti-inflammatory, and cardioprotective effects.^{[3][4]} It has been shown to maintain mouse embryonic stem cells (mESCs) in a pluripotent state and promote the proliferation of retinal stem cells.^{[1][3][8]}

Parameter	Species/Cell Line	Value	Citations
IC ₅₀ (GSK-3 α)	Human	34.3 nM	^{[2][4][5][6]}
IC ₅₀ (GSK-3 β)	Human	~34.3 nM (equally effective)	^{[4][5][6]}
K _i (GSK-3 α)	-	9.0 nM	
EC ₅₀ (Glycogen Synthesis)	Human Liver Cells (Chang)	3.6 μ M	^{[2][3][7][5]}
Selectivity	24 other protein kinases	IC ₅₀ > 10 μ M	^{[2][4]}

Experimental Protocols

This section details methodologies for common experiments involving **SB 216763**.

A standard workflow for treating cultured cells with **SB 216763**.



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Caption: Workflow for preparing and applying **SB 216763** to cell cultures for analysis.

Methodology:

- **Stock Solution Preparation:** **SB 216763** is supplied as a lyophilized powder.[2] To prepare a stock solution (e.g., 25 mM), reconstitute 5 mg of the compound in 538.8 µl of high-quality DMSO.[2] Aliquot and store at -20°C for up to 3 months to avoid repeated freeze-thaw cycles.[2]
- **Cell Culture:** Plate and culture the desired cell line (e.g., HEK293, primary neurons) under standard conditions until they reach the appropriate confluency for the experiment.
- **Treatment:** On the day of the experiment, thaw an aliquot of the **SB 216763** stock solution. Dilute the stock solution in fresh cell culture medium to achieve the desired final working concentration. Typical working concentrations range from 5 µM to 25 µM, with incubation times varying from 3 to 24 hours depending on the desired effect.[2] For example, to induce

β -catenin-mediated transcription in HEK293 cells, a concentration of 10-20 μ M is often used.
[\[6\]](#)

- Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as the **SB 216763**-treated samples) to account for any effects of the solvent.
- Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to detect changes in protein phosphorylation (e.g., β -catenin, GSK-3 β Ser9), quantitative PCR for gene expression analysis, or reporter gene assays.[\[2\]](#)[\[9\]](#)[\[10\]](#)

This protocol describes a method to measure the kinase activity of GSK-3 in the presence of **SB 216763** using a peptide substrate.[\[5\]](#)

Materials:

- Recombinant human GSK-3 α
- GS-2 peptide substrate (a peptide sequence from glycogen synthase)
- Assay buffer (50 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β -mercaptoethanol, 5% glycerol, 0.01% Tween-20)
- [33 P] γ -ATP
- **SB 216763** at various concentrations

Procedure:

- Prepare a reaction mixture containing the GSK-3 α enzyme (final concentration \sim 1 nM) and the GS-2 peptide substrate (\sim 28 μ M) in the assay buffer.
- Add varying concentrations of **SB 216763** (dissolved in DMSO, final DMSO concentration 10%) to the reaction mixture.
- Initiate the kinase reaction by adding [33 P] γ -ATP (final ATP concentration 10 μ M).
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

- Stop the reaction and separate the phosphorylated peptide from the free [^{33}P]γ-ATP using a suitable method (e.g., phosphocellulose paper binding and washing).
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition at each concentration of **SB 216763** and determine the IC_{50} value by plotting the data.

This technical guide provides a comprehensive starting point for researchers working with **SB 216763**. For specific applications, further optimization of concentrations and incubation times may be necessary. Always refer to the batch-specific data provided by the supplier for the most accurate molecular weight and purity information.

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